N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide is a synthetic organic compound that features a benzamide core substituted with a thiophene ring and a hydroxypropyl group
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving aromatic compounds or thiophene-containing molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details regarding these influences are currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-hydroxy-3-(thiophen-2-yl)propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-(3-oxo-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide.
Reduction: Formation of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide is unique due to the presence of both the thiophene ring and the dimethylbenzamide core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAMHQZLBRSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.